molecular formula C22H23O2P B14461591 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol CAS No. 66830-43-1

4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol

Cat. No.: B14461591
CAS No.: 66830-43-1
M. Wt: 350.4 g/mol
InChI Key: VJWRDZFERXNFHF-UHFFFAOYSA-N
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Description

4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is an organic compound that features a phenol group substituted with diphenylphosphoryl and tetramethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol typically involves the reaction of 2,3,5,6-tetramethylphenol with diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the phosphoryl chloride. The general reaction scheme is as follows:

2,3,5,6-tetramethylphenol+diphenylphosphoryl chlorideThis compound\text{2,3,5,6-tetramethylphenol} + \text{diphenylphosphoryl chloride} \rightarrow \text{this compound} 2,3,5,6-tetramethylphenol+diphenylphosphoryl chloride→this compound

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis on a larger scale would likely involve similar reaction conditions with optimization for yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The phosphoryl group can be reduced to phosphines.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Formation of tetramethylquinone derivatives.

    Reduction: Formation of diphenylphosphine derivatives.

    Substitution: Formation of brominated or nitrated tetramethylphenol derivatives.

Scientific Research Applications

4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of phosphorus-containing compounds.

    Biology: Potential use in the study of enzyme inhibition and protein phosphorylation.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.

    Industry: Utilized in the development of flame retardants and other materials with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol involves its interaction with molecular targets such as enzymes and proteins. The phosphoryl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the phenol group can participate in hydrogen bonding and other interactions that modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Diphenylphosphoryl azide: Used in similar synthetic applications but has different reactivity due to the presence of the azide group.

    Tetramethylphenol derivatives: Share the phenol core but differ in their substituents, leading to variations in reactivity and applications.

    Phosphorylated phenols: Compounds with similar phosphoryl groups but different phenolic structures.

Uniqueness

4-(Diphenylphosphoryl)-2,3,5,6-tetramethylphenol is unique due to the combination of the bulky diphenylphosphoryl group and the sterically hindered tetramethylphenol core

Properties

CAS No.

66830-43-1

Molecular Formula

C22H23O2P

Molecular Weight

350.4 g/mol

IUPAC Name

4-diphenylphosphoryl-2,3,5,6-tetramethylphenol

InChI

InChI=1S/C22H23O2P/c1-15-17(3)22(18(4)16(2)21(15)23)25(24,19-11-7-5-8-12-19)20-13-9-6-10-14-20/h5-14,23H,1-4H3

InChI Key

VJWRDZFERXNFHF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1O)C)C)P(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C

Origin of Product

United States

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